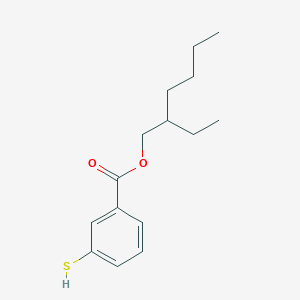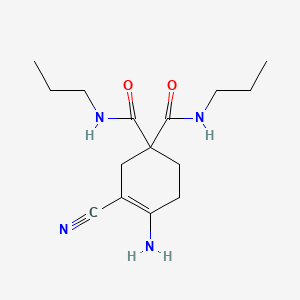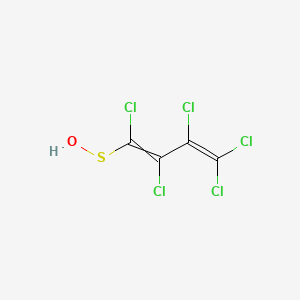![molecular formula C16H20Cl2N2O3 B14398585 N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide CAS No. 89653-81-6](/img/structure/B14398585.png)
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Azabicyclo[222]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is a complex organic compound that features a bicyclic structure with nitrogen and a benzamide moiety substituted with chlorine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the 1-azabicyclo[2.2.2]octane scaffold, which can be synthesized from readily available starting materials such as 4-piperidone . The key steps include:
Formation of the 1-azabicyclo[2.2.2]octane scaffold: This involves the cyclization of piperidine derivatives under specific conditions to form the bicyclic structure.
Introduction of the benzamide moiety: The benzamide group is introduced through an amide coupling reaction, where the amine group of the 1-azabicyclo[2.2.2]octane reacts with a benzoyl chloride derivative.
Substitution with chlorine and methoxy groups: The final step involves the substitution of the benzamide ring with chlorine and methoxy groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
科学的研究の応用
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide has several scientific research applications:
作用機序
The mechanism of action of N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as a partial agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Quinuclidinone: Another bicyclic compound with a similar core structure but different functional groups.
2-Azabicyclo[3.2.1]octane:
Quinuclidin-3-one: Similar to 3-quinuclidinone, with slight variations in the structure.
Uniqueness
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
89653-81-6 |
|---|---|
分子式 |
C16H20Cl2N2O3 |
分子量 |
359.2 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-22-14-10(17)7-11(18)15(23-2)13(14)16(21)19-12-8-20-5-3-9(12)4-6-20/h7,9,12H,3-6,8H2,1-2H3,(H,19,21) |
InChIキー |
HVJADOJBFBGCID-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)NC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)



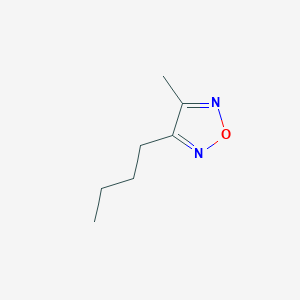
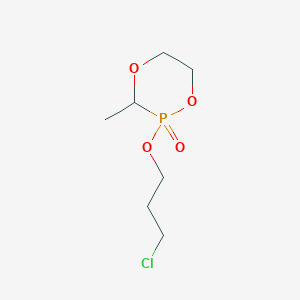
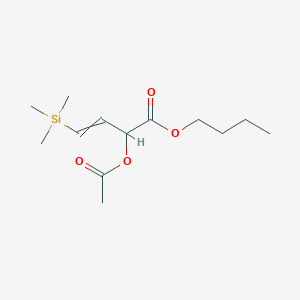
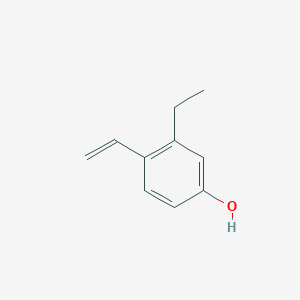
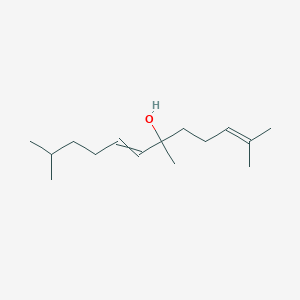
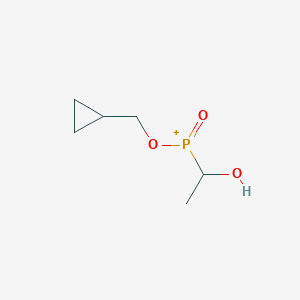
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
